molecular formula C8H9F B8742101 1-Fluoroethylbenzene CAS No. 7100-97-2

1-Fluoroethylbenzene

Cat. No. B8742101
M. Wt: 124.15 g/mol
InChI Key: SRBHAKGUAAXXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045662B2

Procedure details

Under a protective gas atmosphere 0.83 g (6.8 mmol) of 1-phenylethanol is added dropwise in the course of 5 min to a solution of 2.32 g (7.56 mmol) of i-Prop2N═CHF+HF2−.HNEt3+.HF2− in 10 ml of CH2Cl2 in a polyethylene container. The mixture is stirred for several hours at 20° C. and the conversion rate is analysed by 19F-NMR (reference: PhCF3). After 2.5 h, 81% of 1-fluoroethylbenzene is obtained, and after a stirring time of 24 h, 96% of product is obtained.
[Compound]
Name
atmosphere
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHF HF2−
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C(F)(F)[F:17])C=CC=CC=1>C(Cl)Cl>[F:17][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:8]

Inputs

Step One
Name
atmosphere
Quantity
0.83 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O
Name
CHF HF2−
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for several hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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